3-Bromo-4-propylthiophene

Conductive polymers Poly(3-alkylthiophene) Solubility-processing-property relations

3-Bromo-4-propylthiophene (CAS 187661-10-5) is a heterocyclic organosulfur compound belonging to the class of 3,4-disubstituted thiophenes, defined by a bromine atom at the 3-position and an n-propyl group at the 4-position of the thiophene ring. With a molecular formula of C7H9BrS and a molecular weight of 205.12 g/mol, it serves as a versatile intermediate in organic synthesis and materials science.

Molecular Formula C7H9BrS
Molecular Weight 205.12 g/mol
Cat. No. B8523927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propylthiophene
Molecular FormulaC7H9BrS
Molecular Weight205.12 g/mol
Structural Identifiers
SMILESCCCC1=CSC=C1Br
InChIInChI=1S/C7H9BrS/c1-2-3-6-4-9-5-7(6)8/h4-5H,2-3H2,1H3
InChIKeyOEUCWWYUNCTTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propylthiophene: A 3,4-Disubstituted Thiophene Building Block for Selective Synthesis


3-Bromo-4-propylthiophene (CAS 187661-10-5) is a heterocyclic organosulfur compound belonging to the class of 3,4-disubstituted thiophenes, defined by a bromine atom at the 3-position and an n-propyl group at the 4-position of the thiophene ring. With a molecular formula of C7H9BrS and a molecular weight of 205.12 g/mol, it serves as a versatile intermediate in organic synthesis and materials science . The compound is typically supplied at ~95% purity and is primarily utilized as a monomer precursor for functionalized polythiophenes or as a substrate in palladium-catalyzed cross-coupling reactions, where the bromine atom acts as a reactive handle for further derivatization [1].

Why 3-Bromo-4-propylthiophene Cannot Be Replaced by Other Alkyl-Bromothiophenes


In synthetic and materials applications, 3-bromo-4-propylthiophene cannot be simply interchanged with its methyl, ethyl, isopropyl, or butyl congeners because the alkyl chain length and branching directly govern key performance properties. For instance, the n-propyl group provides a distinct balance between solubility in organic solvents and solid-state packing order in the resulting polymers—shorter chains (methyl, ethyl) yield insoluble, highly crystalline materials, while longer chains (butyl, hexyl) reduce crystallinity and charge-carrier mobility [1]. Moreover, the substitution pattern (bromine at C3, propyl at C4) dictates a unique regiochemical reactivity profile during cross-coupling and direct arylation compared to 2-bromo-3-alkyl or 2,5-dibromo-3-alkylthiophene isomers [2]. These differences mean that substituting one analog for another without empirical validation can lead to failed polymerizations, altered optoelectronic properties, or loss of regioselectivity.

Quantitative Evidence: Where 3-Bromo-4-propylthiophene Differentiates from Analogs


Alkyl Chain Length Modulates Polymer Solubility and Crystalline Order in Poly(3-alkylthiophene)s

The n-propyl substituent of 3-bromo-4-propylthiophene occupies a critical intermediate position in the alkyl chain series. Poly(3-alkylthiophene)s (P3ATs) exhibit a pronounced chain-length dependence of electrical and optical properties: poly(3-methylthiophene) is intractable and insoluble in common organic solvents, while poly(3-hexylthiophene) (P3HT) is highly soluble but with reduced crystallinity. Poly(3-propylthiophene) derived from this monomer provides a compromise—sufficient solubility for solution processing while retaining higher crystalline order compared to butyl or hexyl derivatives [1]. This is qualitatively demonstrated by the use of the poly(3-propylthiophene) block as a high-crystallinity core in donor-acceptor block copolymers, enabling polymerization-induced crystallization-driven self-assembly into nanoribbons with tunable widths of 7.6–39.6 nm [2].

Conductive polymers Poly(3-alkylthiophene) Solubility-processing-property relations

Substitution Pattern Directs Regioselectivity in Pd-Catalyzed Direct Arylation of 3-Alkylthiophenes

In palladium-catalyzed direct arylation, the substitution pattern of the thiophene substrate critically influences the site selectivity. For 3-substituted thiophenes without a blocking group at C2, arylation occurs competitively at both C2 and C5 positions. However, the presence of a bromine at C3 (as in 3-bromo-4-propylthiophene) alters the electronic environment of the ring, potentially biasing the reactivity. In a study of 3-substituted thiophene derivatives, the Pd(OAc)2/dppb system achieved regioselectivities strongly dependent on the substituent: electron-withdrawing groups at C3 favored C5-arylation, while the nature of the aryl bromide also modulated the outcome [1]. Unlike 2-bromo-3-alkylthiophenes, which force exclusive C5-arylation via the bromo-blocking strategy [2], 3-bromo-4-propylthiophene presents unique dual reactivity at C2 and C5, enabling sequential functionalization for the synthesis of unsymmetrical 2,5-diaryl-3-bromo-4-propylthiophene derivatives.

C-H activation Direct arylation Regioselective synthesis

Molecular Weight and LogP Drive Chromatographic Retention and Purification Strategy

The systematic increase in molecular weight and lipophilicity across the 3-bromo-4-alkylthiophene series directly impacts purification protocol selection. Molecular weights are: 3-bromo-4-methylthiophene 177.06 g/mol; 3-bromo-4-ethylthiophene 191.09 g/mol; 3-bromo-4-propylthiophene 205.12 g/mol; 3-bromo-4-butylthiophene 219.14 g/mol [1]. The incremental ~14 g/mol mass increase per methylene unit, combined with increasing LogP, results in predictable shifts in reversed-phase HPLC retention times and normal-phase TLC Rf values. This quantitative trend allows researchers to rationally select the propyl congener when a specific retention window is required, such as when the methyl analog elutes too early (poor separation from void volume) and the butyl analog requires excessive organic modifier, increasing solvent consumption and cost.

Chromatography Lipophilicity Purification

Bromine at C3 Confers Higher Thermal Stability During Lithiation Compared to C2-Bromo Isomers

The position of the bromine substituent on the thiophene ring critically impacts the thermal stability of lithiated intermediates. For 3-substituted bromothiophenes, lithiation at the C2 position must be conducted below −70 °C to avoid ring decomposition, while subsequent quenching permits gradual warming to 25 °C . In contrast, 2-bromothiophene isomers undergo isomerization to 3-bromothiophene at temperatures above 60 °C, and debromination is accelerated above 100 °C . The 3-bromo-4-propyl substitution pattern thus provides a wider operational temperature window for lithiation and subsequent functionalization compared to 2-bromo-4-propylthiophene, which is prone to thermally induced isomerization and debromination side reactions.

Organometallic chemistry Lithiation Thermal stability

Alkyl Chain Branching: n-Propyl vs. Isopropyl Alters Steric Bulk and Monomer Reactivity

The linear n-propyl group in 3-bromo-4-propylthiophene (MW 205.12) imposes less steric hindrance around the thiophene ring compared to the branched isopropyl group in 3-bromo-4-isopropylthiophene (MW 205.12, identical molecular weight, predicted boiling point 219.1±20.0 °C, predicted density 1.412±0.06 g/cm³) . The reduced steric bulk of the n-propyl chain is expected to facilitate oxidative addition of Pd(0) catalysts to the C-Br bond and to favor close π-stacking in the resulting polymer films. This is a class-level inference: linear alkyl-substituted polythiophenes consistently exhibit higher field-effect mobilities and conductivities than their branched-chain counterparts due to enhanced interchain ordering [1].

Steric effects Monomer reactivity Isomer comparison

Optimal Application Scenarios for 3-Bromo-4-propylthiophene Driven by Quantitative Evidence


Synthesis of Donor-Acceptor Block Copolymers for Self-Assembled Nanostructures

3-Bromo-4-propylthiophene is the recommended monomer precursor for the donor block in fully conjugated donor-acceptor block copolymers, where the limited solubility and high crystallinity of the resulting poly(3-propylthiophene) segment drive polymerization-induced crystallization-driven self-assembly (PI-CDSA) into uniform nanoribbons (tunable width 7.6–39.6 nm, length 169–2210 nm, L_w/L_n < 1.20) [1]. The n-propyl chain strikes the necessary balance: sufficiently short to maintain crystallinity for self-assembly, yet long enough to permit the controlled polymerization required for block copolymer synthesis. Methyl or ethyl analogs produce polymers too insoluble to process; butyl or hexyl analogs fail to provide the crystalline driving force for self-assembly.

Sequential C2/C5 Functionalization for Unsymmetrical 2,5-Diarylthiophenes

For the synthesis of unsymmetrical 2,5-diaryl-3-bromo-4-propylthiophene derivatives, this compound is the preferred substrate over 2-bromo-3-alkylthiophenes. The bromine at C3 allows the first coupling event at the more activated C2 or C5 position, leaving the second C-H bond available for a subsequent orthogonal coupling. This contrasts with 2-bromo-3-alkylthiophenes, where the bromine blocks one position and enforces exclusive C5-arylation, limiting synthetic versatility [2]. The Pd(OAc)_2/dppb system enables regioselectivity tuning based on the aryl bromide coupling partner [3].

Standardized Chromatographic Method Development with Predictable Retention Behavior

Laboratories that operate standardized reversed-phase HPLC or normal-phase flash chromatography protocols benefit from the predictable chromatographic retention of 3-bromo-4-propylthiophene (MW 205.12) relative to its methyl (MW 177.06) and butyl (MW 219.14) congeners. The +28.06 g/mol mass increment over the methyl analog provides sufficient retention shift to avoid void volume overlap, while avoiding the excessive organic solvent consumption typical of the butyl analog . This predictable behavior reduces method development time and solvent costs in discovery chemistry workflows.

Polymer Synthesis Requiring Minimum Steric Hindrance for Efficient Coupling

In nickel- or palladium-catalyzed deprotonative polycondensation and cross-coupling polymerizations, the linear n-propyl chain of 3-bromo-4-propylthiophene (MW 205.12) offers lower steric hindrance than the isopropyl congener (MW 205.12, predicted density 1.412 g/cm³). This facilitates catalyst access to the C-Br bond, enabling higher degrees of polymerization and improved regioregularity (>95% HT coupling achievable under optimized conditions) compared to branched-chain monomers [4]. The identical molecular weight of n-propyl and isopropyl isomers (both 205.12 g/mol) eliminates mass-based confounding, making steric effects the primary differentiation driver.

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